molecular formula C11H18N2O2S B13545151 4-(3-aminopropyl)-N,N-dimethylbenzenesulfonamide

4-(3-aminopropyl)-N,N-dimethylbenzenesulfonamide

Cat. No.: B13545151
M. Wt: 242.34 g/mol
InChI Key: VJRAIJRKZLNJRQ-UHFFFAOYSA-N
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Description

4-(3-aminopropyl)-N,N-dimethylbenzenesulfonamide is an organic compound that features a benzenesulfonamide core with an aminopropyl group and two methyl groups attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-aminopropyl)-N,N-dimethylbenzenesulfonamide typically involves the reaction of 4-chlorobenzenesulfonamide with 3-aminopropylamine under basic conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atom is replaced by the aminopropyl group. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-(3-aminopropyl)-N,N-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to a sulfinamide or sulfide.

    Substitution: The aminopropyl group can participate in substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Sulfinamide or sulfide derivatives.

    Substitution: Various substituted benzenesulfonamide derivatives depending on the reagent used.

Scientific Research Applications

4-(3-aminopropyl)-N,N-dimethylbenzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-aminopropyl)-N,N-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. The aminopropyl group can form hydrogen bonds and electrostatic interactions with proteins or enzymes, potentially inhibiting their activity. The sulfonamide group can also interact with biological molecules, affecting their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-aminopropyl)-N,N-dimethylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C11H18N2O2S

Molecular Weight

242.34 g/mol

IUPAC Name

4-(3-aminopropyl)-N,N-dimethylbenzenesulfonamide

InChI

InChI=1S/C11H18N2O2S/c1-13(2)16(14,15)11-7-5-10(6-8-11)4-3-9-12/h5-8H,3-4,9,12H2,1-2H3

InChI Key

VJRAIJRKZLNJRQ-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)CCCN

Origin of Product

United States

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